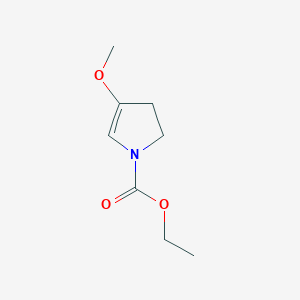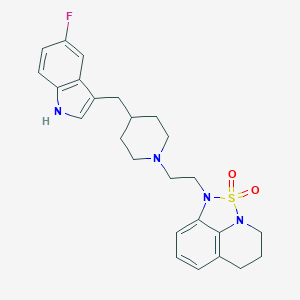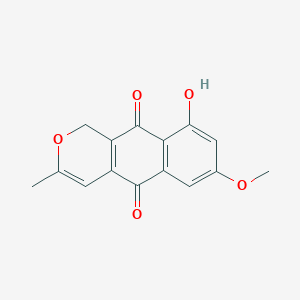
Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom The compound is characterized by the presence of an ethyl ester group at the 1-position and a methoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid in ethanol. This reaction is promoted by ultrasound and yields the desired product in excellent yield (87%) after 55 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylate derivatives, while reduction can produce dihydropyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used to study the modulation of ion channels and mitochondrial function.
Medicine: It is being explored as a potential therapeutic agent for conditions such as cardiac arrhythmias.
Industry: The compound can be used in the development of new materials and as a building block for various chemical syntheses.
Wirkmechanismus
The mechanism of action of Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate ion channels and affect mitochondrial function, which can influence cellular processes and potentially lead to therapeutic effects. The exact molecular targets and pathways are still under investigation, but its ability to interact with ion channels suggests a role in regulating cellular ion homeostasis.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antitumor properties.
Indole derivatives: Indoles are another class of heterocyclic compounds with a similar structure and are known for their wide range of biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group at the 4-position and the ethyl ester group at the 1-position makes it a valuable intermediate for further chemical modifications and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool in research and industrial applications. Further studies on its mechanism of action and comparison with similar compounds will continue to reveal its full potential.
Eigenschaften
CAS-Nummer |
129242-70-2 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(10)9-5-4-7(6-9)11-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
MYEACUADUFDKSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(=C1)OC |
Kanonische SMILES |
CCOC(=O)N1CCC(=C1)OC |
Synonyme |
1H-Pyrrole-1-carboxylic acid, 2,3-dihydro-4-methoxy-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)




![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)

![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B138951.png)






